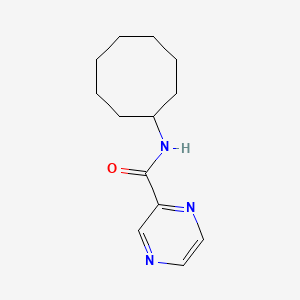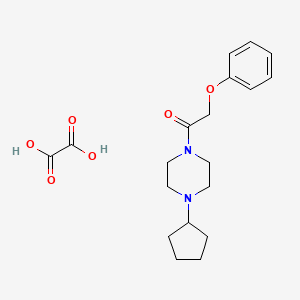![molecular formula C22H20N4O2 B5400799 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5400799.png)
1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one, also known as SPI, is a novel compound that has been synthesized and studied for its potential applications in scientific research. SPI is a spirocyclic compound that contains an indole ring and a piperidine ring, which are both important pharmacophores in drug discovery.
作用機序
The mechanism of action of 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways that are important in cancer and neurodegenerative diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. In addition, this compound has been shown to inhibit the activity of protein kinases, which are important signaling molecules in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that are important in its potential applications as a therapeutic agent. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for inhibiting cancer cell growth. In addition, this compound has been shown to increase the levels of acetylated histones, which are important for regulating gene expression. This compound has also been shown to increase the levels of several neuroprotective proteins, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are important for promoting neuronal survival and function.
実験室実験の利点と制限
One advantage of using 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. This compound has been shown to have cytotoxic effects on several cancer cell lines and neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. However, one limitation of using this compound in lab experiments is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for testing.
将来の方向性
There are several future directions for the study of 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one. One area of interest is the development of more efficient synthesis methods for this compound, which could increase the yield and availability of the compound for testing. Another area of interest is the study of this compound in combination with other therapeutic agents, which could enhance its efficacy in treating cancer and neurodegenerative diseases. Finally, the study of this compound in clinical trials is an important future direction, which could provide valuable information on its safety and efficacy in humans.
合成法
The synthesis of 1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one involves several steps, including the condensation of 2-(1H-imidazol-2-yl)benzoic acid with 3-(dimethylamino)propylamine to form the intermediate 2-(1H-imidazol-2-yl)benzyl-3-(dimethylamino)propylamine. This intermediate is then cyclized with isatin to form the spirocyclic compound this compound. The overall yield of this synthesis method is around 20-30%.
科学的研究の応用
1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. This compound has been shown to have cytotoxic effects on several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[1H-indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-20(16-7-2-1-6-15(16)19-23-11-12-24-19)26-13-5-10-22(14-26)17-8-3-4-9-18(17)25-21(22)28/h1-4,6-9,11-12H,5,10,13-14H2,(H,23,24)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWKDMSFCGUTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=CC=C3C4=NC=CN4)C5=CC=CC=C5NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5400722.png)

![methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
![N,2,2-trimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5400740.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5400743.png)
![1'-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5400749.png)
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5400757.png)
![1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5400761.png)

![2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine](/img/structure/B5400794.png)
![3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5400810.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400816.png)
![3-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5400825.png)
